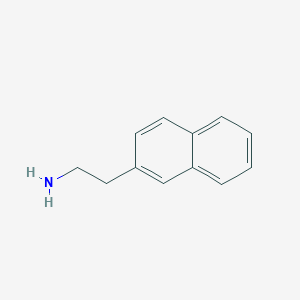
















|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]#[N:13].B.C1COCC1.Cl.C(O)(=O)C(O)=O>O1CCCC1.CO.C(OCC)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][NH2:13] |f:1.2|
|


|
Name
|
Arylethylamines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CC#N
|
|
Name
|
3-2
|
|
Quantity
|
16.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
proceeds with an induction period of 2-4 min
|
|
Duration
|
3 (± 1) min
|
|
Type
|
ADDITION
|
|
Details
|
the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux and under argon for one hour (TLC of a quenched aliquot
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
vigorous reaction with the first few drops)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 min
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled in an ice bath
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted once with ethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
the extraction of the amine) and
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (4×250 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure below 40° C
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was not completely removed
|
|
Type
|
FILTRATION
|
|
Details
|
The white precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CCN
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.3 g | |
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |